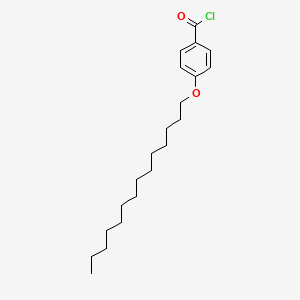

Benzoyl chloride, 4-(tetradecyloxy)-

Description

Contextualization of 4-(tetradecyloxy)benzoyl Chloride within Specialty Chemical Synthesis

Benzoyl chloride, 4-(tetradecyloxy)- is a specialty chemical distinguished by a fourteen-carbon alkoxy chain (a tetradecyloxy group) at the para-position of the benzoyl chloride core. This long hydrocarbon chain significantly influences the molecule's properties, making it a valuable precursor in the synthesis of compounds where specific solubility and molecular ordering are desired.

Table 1: General Properties of Benzoyl chloride, 4-(tetradecyloxy)-

| Property | Value |

| CAS Number | 52244-84-5 |

| Molecular Formula | C₂₁H₃₃ClO₂ |

| Molecular Weight | 352.94 g/mol |

Note: Some physical properties for this specific compound are not widely reported and are often estimated based on analogous structures.

Significance of Long-Chain Acyl Chlorides in Advanced Materials Precursor Development

The incorporation of long alkyl or alkoxy chains into benzoyl chloride derivatives is a key strategy in the design of precursors for advanced materials, most notably liquid crystals. The long, flexible chain, such as the tetradecyloxy group in the subject compound, can induce or enhance mesomorphic behavior. Liquid crystals are a state of matter with properties between those of conventional liquids and those of solid crystals, and they are the foundational technology for modern displays.

The rigid benzoyl core provides the necessary structural anisotropy, while the long, flexible tail influences the melting point and the type of liquid crystalline phase (mesophase) that is formed. By reacting long-chain acyl chlorides like 4-(tetradecyloxy)benzoyl chloride with other molecules containing appropriate functional groups (e.g., phenols or anilines), chemists can synthesize complex molecules with tailored liquid crystalline properties. These materials can exhibit nematic, smectic, or other mesophases, which are crucial for their application in various electro-optical devices. The long chain contributes to the molecular ordering and alignment that are essential for the unique optical properties of liquid crystals.

Research Objectives and Scope Pertaining to 4-(tetradecyloxy)benzoyl Chloride

While specific research exclusively focused on 4-(tetradecyloxy)benzoyl chloride is not extensively documented in publicly available literature, the research objectives for this and analogous long-chain benzoyl chlorides can be inferred from the broader context of materials science. The primary objective is typically to utilize these compounds as versatile building blocks for the synthesis of novel organic materials with specific functional properties.

The scope of such research generally encompasses:

Synthesis and Characterization of Novel Liquid Crystals: The main goal is often the creation of new liquid crystalline materials. Researchers would react 4-(tetradecyloxy)benzoyl chloride with a variety of aromatic cores to produce esters and study the resulting compounds' phase transitions, temperature ranges of mesophases, and electro-optical properties.

Investigation of Structure-Property Relationships: A key objective is to understand how the length of the alkoxy chain (in this case, C14) influences the mesomorphic behavior of the final product. By comparing the properties of materials derived from 4-(tetradecyloxy)benzoyl chloride with those from analogues with shorter or longer chains, scientists can establish valuable structure-property relationships. This knowledge is crucial for the rational design of new materials with desired characteristics.

Development of Functional Polymers: Beyond liquid crystals, these long-chain acyl chlorides can be used to modify polymers. By grafting molecules derived from 4-(tetradecyloxy)benzoyl chloride onto a polymer backbone, researchers can aim to impart new properties to the polymer, such as altered solubility, thermal stability, or self-assembly characteristics.

Structure

3D Structure

Properties

CAS No. |

52244-84-5 |

|---|---|

Molecular Formula |

C21H33ClO2 |

Molecular Weight |

352.9 g/mol |

IUPAC Name |

4-tetradecoxybenzoyl chloride |

InChI |

InChI=1S/C21H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3 |

InChI Key |

QWBDKWSSXVNJKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tetradecyloxy Benzoyl Chloride

Established Synthetic Routes and Reaction Pathways

The most common and well-established method for the preparation of 4-(tetradecyloxy)benzoyl chloride is the direct conversion of 4-(tetradecyloxy)benzoic acid using a suitable chlorinating agent.

Conversion from 4-(tetradecyloxy)benzoic Acid

The transformation of 4-(tetradecyloxy)benzoic acid to its acid chloride is a standard procedure in organic synthesis. The two most frequently employed reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Using Thionyl Chloride:

The reaction with thionyl chloride is a widely used method for preparing acyl chlorides. researchgate.net The process involves reacting 4-(tetradecyloxy)benzoic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then collapses to the desired acid chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.

A typical procedure involves stirring a mixture of 4-(tetradecyloxy)benzoic acid and thionyl chloride, sometimes with the addition of a solvent like toluene, at room temperature or with gentle heating. beilstein-journals.org The reaction progress can be monitored by the cessation of gas evolution. After the reaction is complete, the excess thionyl chloride is removed, typically by distillation under reduced pressure, to yield the crude 4-(tetradecyloxy)benzoyl chloride.

Reaction with Thionyl Chloride

| Reactants | Reagents/Catalysts | Conditions | Products |

|---|

Using Oxalyl Chloride:

Oxalyl chloride is another effective reagent for this conversion and is often preferred due to the formation of volatile byproducts (CO₂, CO, and HCl), which are easily removed from the reaction mixture. orgsyn.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. Similar to the thionyl chloride method, a catalytic amount of DMF is often added to facilitate the reaction. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species.

The procedure generally involves the slow addition of oxalyl chloride to a solution of 4-(tetradecyloxy)benzoic acid and a catalytic amount of DMF in an inert solvent. The reaction is usually complete within a few hours at room temperature. The solvent and volatile byproducts are then removed under reduced pressure to afford the crude product. orgsyn.org

Reaction with Oxalyl Chloride

| Reactants | Reagents/Catalysts | Solvent | Conditions | Products |

|---|

Alternative Precursors and Derivatization Strategies

While the conversion from 4-(tetradecyloxy)benzoic acid is the most direct route, alternative precursors can be considered. The synthesis of the precursor itself, 4-(tetradecyloxy)benzoic acid, is a key step. This is commonly achieved through the Williamson ether synthesis, which involves the reaction of a 4-hydroxybenzoic acid ester with 1-bromotetradecane (B124005) in the presence of a base, followed by hydrolysis of the ester.

An alternative derivatization strategy could involve the direct conversion of other functional groups on the benzene (B151609) ring to the benzoyl chloride. However, these methods are generally less efficient and more complex than the direct chlorination of the carboxylic acid. For instance, the oxidation of a corresponding benzyl (B1604629) alcohol or aldehyde to the carboxylic acid, followed by chlorination, represents a multi-step alternative.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of 4-(tetradecyloxy)benzoyl chloride, several reaction parameters can be optimized.

Choice of Chlorinating Agent: The choice between thionyl chloride and oxalyl chloride can impact the purity of the final product. Oxalyl chloride is often favored for cleaner reactions as the byproducts are gaseous and easily removed.

Catalyst: The use of a catalytic amount of DMF is crucial for accelerating the reaction with both thionyl chloride and oxalyl chloride. The optimal amount of catalyst needs to be determined experimentally to ensure a reasonable reaction rate without promoting side reactions.

Temperature: The reaction is typically carried out at room temperature. However, for less reactive substrates or to increase the reaction rate, gentle heating may be applied. Careful temperature control is necessary to avoid decomposition of the product or unwanted side reactions.

Solvent: The choice of an inert solvent, such as dichloromethane or toluene, can facilitate the reaction by ensuring homogeneity and controlling the reaction temperature. The solvent must be anhydrous to prevent hydrolysis of the acid chloride product.

Stoichiometry: Using a slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. However, a large excess should be avoided as it can complicate the purification process.

Novel Synthetic Approaches and Catalytic Enhancements

Research into novel synthetic approaches often focuses on developing milder and more environmentally friendly methods. The use of solid-supported reagents or alternative catalytic systems could offer advantages in terms of ease of purification and reduced waste. For instance, the use of polymer-bound chlorinating agents could simplify the work-up procedure.

Catalytic enhancements could involve the exploration of more efficient catalysts to replace or augment DMF. While DMF is effective, its decomposition can sometimes lead to impurities. The investigation of other N-formamides or phosphine (B1218219) oxides as catalysts could potentially lead to cleaner reactions and higher yields.

Isolation and Purification Techniques for High-Purity 4-(tetradecyloxy)benzoyl Chloride

The isolation and purification of 4-(tetradecyloxy)benzoyl chloride are critical steps to obtain a product of high purity, which is often required for subsequent applications.

Removal of Excess Reagent: After the reaction is complete, any excess chlorinating agent and volatile byproducts must be thoroughly removed. This is typically achieved by distillation under reduced pressure. researchgate.net The use of a rotary evaporator is common for this purpose.

Recrystallization: Due to the long alkyl chain, 4-(tetradecyloxy)benzoyl chloride is likely to be a solid at room temperature. Recrystallization from a suitable solvent is an effective method for purification. The choice of solvent is critical; a non-polar solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot is ideal. Hexane or other aliphatic hydrocarbons are potential candidates for recrystallization.

Distillation: For liquid acid chlorides or those with a sufficiently low melting point, vacuum distillation can be an effective purification method. However, given the high molecular weight and the long alkyl chain of 4-(tetradecyloxy)benzoyl chloride, high temperatures would be required, which could lead to decomposition. Therefore, high-vacuum distillation (short-path distillation) might be necessary.

Chromatography: While not the most common method for the purification of bulk acid chlorides due to their reactivity, column chromatography on silica (B1680970) gel can be employed for small-scale purifications, provided that the chromatography is performed quickly and with anhydrous solvents to minimize hydrolysis.

The final purity of the 4-(tetradecyloxy)benzoyl chloride should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and absence of impurities.

Chemical Reactivity and Derivatization Pathways of 4 Tetradecyloxy Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 4-(tetradecyloxy)benzoyl chloride. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group, resulting in the formation of a new carbonyl compound.

The reaction of 4-(tetradecyloxy)benzoyl chloride with alcohols or phenols results in the formation of the corresponding esters. This process, known as esterification, is typically rapid and can be carried out under mild conditions. The presence of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

4-(tetradecyloxy)benzoyl chloride + R-OH → 4-(tetradecyloxy)benzoate ester + HCl

Kinetic studies of esterification reactions involving benzoyl chlorides indicate that the reaction rate is dependent on several factors, including the concentration of the reactants, the nature of the alcohol (primary, secondary, or tertiary), and the solvent used. While specific kinetic data for the esterification of 4-(tetradecyloxy)benzoyl chloride is not extensively documented in publicly available literature, the principles of similar reactions can be applied. The long alkyl chain is not expected to significantly alter the electronic nature of the acyl chloride but may have steric effects and influence solubility.

Table 1: Representative Kinetic Data for the Esterification of an Alkoxy-Substituted Benzoyl Chloride with Various Alcohols

| Alcohol | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Methanol | Dichloromethane (B109758) | 25 | 1.2 x 10⁻² |

| Ethanol | Dichloromethane | 25 | 9.8 x 10⁻³ |

| Isopropanol | Dichloromethane | 25 | 3.5 x 10⁻⁴ |

Note: Data is illustrative and based on general trends for benzoyl chloride derivatives.

The reaction of 4-(tetradecyloxy)benzoyl chloride with primary or secondary amines yields the corresponding amides. This amidation reaction is a crucial step in the synthesis of polyamides and other advanced polymer precursors. The reaction is generally faster than esterification and is also typically performed in the presence of a base to scavenge the HCl produced.

This reactivity is harnessed to incorporate the long tetradecyloxy side chain into polymer backbones, which can impart desirable properties such as liquid crystallinity, improved solubility, and modified thermal behavior. For instance, reaction with aromatic diamines can lead to the formation of aramids with long alkyl side chains, designed to enhance processability.

Table 2: Examples of Amidation Reactions with 4-(tetradecyloxy)benzoyl Chloride

| Amine | Product | Potential Application |

|---|---|---|

| Aniline | N-phenyl-4-(tetradecyloxy)benzamide | Precursor for liquid crystalline materials |

| 1,4-Phenylenediamine | Poly(p-phenylene terephthalamide) derivative | High-performance polymer with modified solubility |

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring. chemguide.co.uk In this reaction, 4-(tetradecyloxy)benzoyl chloride acts as the electrophile, which is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). oregonstate.edu The Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the chloride ion, generating a highly electrophilic acylium ion. chemguide.co.uk

The acylium ion then attacks an electron-rich aromatic substrate. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic substrate. The 4-(tetradecyloxy) group on the benzoyl chloride itself is an electron-donating group, which activates the benzoyl ring, but since the reaction occurs at the acyl chloride functional group, its primary electronic influence is on the stability of the acylium ion.

When reacting with a substituted aromatic compound, the incoming 4-(tetradecyloxy)benzoyl group will be directed by the substituents on that substrate. For example, reaction with an electron-rich aromatic ether like anisole would lead to acylation predominantly at the para position due to the directing effect of the methoxy group.

Mechanism Overview:

Formation of the acylium ion: 4-(tetradecyloxy)benzoyl chloride reacts with AlCl₃ to form a complex, which then generates the acylium ion.

Electrophilic attack: The acylium ion attacks the aromatic ring of the substrate to form a resonance-stabilized carbocation (sigma complex).

Deprotonation: A base (such as AlCl₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.

Table 3: Regioselectivity in Friedel-Crafts Acylation with 4-(tetradecyloxy)benzoyl Chloride

| Aromatic Substrate | Major Product(s) | Rationale |

|---|---|---|

| Toluene | 4-Methyl-4'-(tetradecyloxy)benzophenone | The methyl group is an ortho, para-director; para-substitution is favored due to reduced steric hindrance. libretexts.org |

| Anisole | 4-Methoxy-4'-(tetradecyloxy)benzophenone | The methoxy group is a strong ortho, para-director, with the para product being the major isomer. |

Role as a Polymerization Initiator or Functional Monomer

The dual functionality of an acyl chloride group on an aromatic ring bearing a long alkyl chain makes 4-(tetradecyloxy)benzoyl chloride a valuable compound in polymer chemistry, where it can act as both a monomer and a modifying agent.

4-(tetradecyloxy)benzoyl chloride can undergo self-condensation polymerization via a Friedel-Crafts reaction to produce poly(ether-ketone)s (PEKs). vt.edu In this process, the acyl chloride of one monomer acylates the aromatic ring of another. The tetradecyloxy group, being electron-donating, activates the ring towards electrophilic substitution, but its bulkiness can influence the polymer structure and properties. The resulting polymers would feature a polyketone backbone with long pendant tetradecyloxy chains, which are expected to influence the polymer's solubility, thermal properties, and potentially induce liquid crystalline behavior.

Alternatively, it can be copolymerized with other aromatic monomers. For example, co-polymerization with monomers like 4,4'-diphenoxybenzophenone can lead to the formation of random copolymers with tailored properties.

Table 4: Representative Condensation Polymerization Reactions

| Reaction Type | Co-monomer(s) | Resulting Polymer Structure | Potential Polymer Properties |

|---|---|---|---|

| Self-condensation | None | Poly(4-(tetradecyloxy)benzoyl) | Soluble, potentially liquid crystalline polyketone |

| Co-polymerization | Isophthaloyl chloride, Diphenyl ether | Poly(ether-ketone-ketone) with tetradecyloxy side chains | Modified thermal transitions and processability |

4-(tetradecyloxy)benzoyl chloride can be used as an end-capping agent to terminate polymerizations and introduce a 4-(tetradecyloxy)benzoyl group at the chain end. This is particularly useful in living polymerizations where reactive chain ends are present. The introduction of the long tetradecyloxy chain can significantly alter the surface properties of the polymer, such as hydrophobicity and adhesion. It can also be used to compatibilize polymer blends.

For example, in the synthesis of polycarbonates or polyesters, where hydroxyl or phenoxide end groups are present, 4-(tetradecyloxy)benzoyl chloride can be added at the final stage of the polymerization to cap these reactive ends. This not only controls the molecular weight but also improves the thermal stability of the resulting polymer by removing reactive end groups.

Furthermore, polymers with reactive side chains (e.g., hydroxyl or amino groups) can be functionalized with 4-(tetradecyloxy)benzoyl chloride to append the long alkyl chain, thereby modifying the polymer's properties for specific applications, such as in membranes or coatings.

Reaction Mechanism Elucidation for Key Transformations

The principal transformations involving 4-(tetradecyloxy)benzoyl chloride are nucleophilic acyl substitutions. While specific mechanistic studies focusing solely on this compound are not extensively documented, the reaction pathways can be elucidated based on the well-established mechanisms for benzoyl chlorides.

The primary mechanism is a nucleophilic addition-elimination reaction . This process is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or phenol) on the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a transient tetrahedral intermediate. The subsequent step involves the elimination of the chloride ion, which is an excellent leaving group, and the reformation of the carbonyl double bond, yielding the final acylated product.

The electron-donating nature of the para-alkoxy group (tetradecyloxy) can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the powerful electron-withdrawing effect of the chlorine atom ensures that the carbonyl carbon remains highly susceptible to nucleophilic attack.

Key reaction types and their mechanistic considerations include:

Esterification: The reaction with alcohols or phenols proceeds via the aforementioned addition-elimination mechanism to form esters. In the synthesis of liquid crystals, this reaction is frequently employed to connect the 4-(tetradecyloxy)benzoyl moiety to other aromatic cores.

Amidation: Primary and secondary amines readily react with 4-(tetradecyloxy)benzoyl chloride to produce the corresponding amides. This reaction is typically very rapid and often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, 4-(tetradecyloxy)benzoyl chloride can acylate aromatic rings. The tetradecyloxy group, being an ortho-, para-director, can influence the regioselectivity of further substitutions on its own aromatic ring, though the primary reaction is the acylation of another aromatic substrate.

Selectivity Control in Multi-Step Synthetic Sequences

In the context of multi-step syntheses, controlling the selectivity of reactions involving 4-(tetradecyloxy)benzoyl chloride is crucial for achieving the desired molecular architecture. The main types of selectivity to consider are chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of the acyl chloride with one functional group over another. In a molecule containing multiple nucleophilic sites, such as a primary amine and a hydroxyl group, the more nucleophilic site will typically react preferentially. Primary amines are generally more nucleophilic than alcohols, leading to the selective formation of an amide over an ester in a competitive reaction scenario.

| Nucleophile | Product Type | Relative Reactivity |

| Primary Amine | Amide | High |

| Secondary Amine | Amide | Moderate |

| Phenol | Ester | Moderate |

| Alcohol | Ester | Low to Moderate |

This table provides a generalized reactivity series. Actual selectivity can be influenced by steric hindrance and reaction conditions.

To control chemoselectivity, several strategies can be employed:

Protecting Groups: Less reactive functional groups can be temporarily protected to ensure the acyl chloride reacts only with the desired site. For example, a hydroxyl group can be protected as a silyl ether while an amine is acylated.

Reaction Conditions: Lowering the reaction temperature can often enhance selectivity, favoring the reaction with the more activated nucleophile. The choice of solvent and base can also play a significant role.

Regioselectivity becomes important in reactions like Friedel-Crafts acylation. The position of acylation on a substituted aromatic substrate is governed by the electronic and steric effects of the substituents already present on the ring. The bulky nature of the 4-(tetradecyloxy)benzoyl group can also influence the regiochemical outcome, favoring acylation at less sterically hindered positions.

Applications of 4 Tetradecyloxy Benzoyl Chloride in Advanced Materials Science and Polymer Chemistry

Precursors for Liquid Crystalline Polymers and Mesophase Development

The incorporation of long alkyl chains, such as the tetradecyloxy group, into the molecular architecture of polymers is a well-established strategy for inducing liquid crystalline behavior. The rigid benzoyl core of 4-(tetradecyloxy)benzoyl chloride acts as a mesogenic unit, while the flexible long aliphatic tail contributes to the formation of ordered, yet fluid, mesophases.

Synthesis of Side-Chain Liquid Crystalline Polymers

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where mesogenic units are attached to a flexible polymer backbone. This molecular design decouples the motion of the mesogenic side chains from the polymer backbone, allowing for the formation of various liquid crystalline phases. 4-(tetradecyloxy)benzoyl chloride is an ideal candidate for creating such polymers.

The synthesis typically involves a two-step process. First, the 4-(tetradecyloxy)benzoyl chloride is reacted with a monomer containing a suitable functional group, such as a hydroxyl or amino group, to form a liquid crystalline monomer. This monomer is then polymerized to yield the final SCLCP. For instance, it can be reacted with a hydroxy-functionalized acrylate or methacrylate monomer to produce a polymerizable mesogen. Subsequent free-radical polymerization of this monomer leads to the formation of a polyacrylate or polymethacrylate backbone with pendant 4-(tetradecyloxy)benzoyl moieties. mdpi.com

The general synthetic route can be illustrated as follows:

Esterification/Amidation: Reaction of 4-(tetradecyloxy)benzoyl chloride with a hydroxy- or amino-functionalized monomer (e.g., 2-hydroxyethyl acrylate) to form the liquid crystalline monomer.

Polymerization: Polymerization of the resulting monomer, typically via free-radical polymerization, to yield the side-chain liquid crystalline polymer.

Key to the liquid crystalline behavior is the presence of the long, flexible tetradecyloxy chain, which acts as a molecular "lubricant," facilitating the self-organization of the rigid benzoyl mesogens into ordered structures. nih.gov

Investigations into Thermotropic Behavior of Derived Systems

Polymers derived from 4-(tetradecyloxy)benzoyl chloride exhibit thermotropic liquid crystalline behavior, meaning they form liquid crystal phases within a specific temperature range. wikipedia.orgdakenchem.com The type of mesophase (e.g., nematic, smectic) and the transition temperatures are highly dependent on the length of the alkoxy chain and the nature of the polymer backbone. nih.govnih.gov

The long tetradecyloxy chain in polymers derived from this compound promotes the formation of smectic phases, which are characterized by a layered arrangement of the mesogenic units. The thermal properties of such polymers are typically investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Table 1: Hypothetical Thermal Properties of a Polyacrylate with 4-(tetradecyloxy)benzoyl Side Chains

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 50-70 °C |

| Smectic-to-Nematic Transition Temperature (Tsn) | 120-140 °C |

Note: These are representative values and can vary based on the specific polymer architecture and molecular weight.

The presence of the long alkyl chain generally leads to lower transition temperatures compared to analogues with shorter chains, which can be advantageous for processing and applications. nih.gov

Functional Monomers for Specialty Polymer Synthesis

The reactivity of the benzoyl chloride group allows for the incorporation of the 4-(tetradecyloxy)benzoyl moiety into a variety of polymer backbones, leading to the creation of specialty polymers with unique properties.

Design and Synthesis of Long-Chain Substituted Polyesters and Polyamides

4-(tetradecyloxy)benzoyl chloride can be used as a monofunctional monomer to end-cap polymer chains or as a comonomer in step-growth polymerization to introduce long alkyl side chains into polyesters and polyamides. researchgate.netnih.gov

In the synthesis of polyesters, 4-(tetradecyloxy)benzoyl chloride can be reacted with diols. acs.orglibretexts.org If used as an end-capping agent, it controls the molecular weight and modifies the end-group functionality. When copolymerized with a diacid chloride and a diol, it introduces the tetradecyloxy side chains, which can disrupt chain packing, increase solubility, and lower the melting point of the resulting polyester. nih.gov

Similarly, in polyamide synthesis, it can be reacted with diamines. utwente.nluu.nlgoogle.com The incorporation of the long, non-polar tetradecyloxy chain can impart a degree of hydrophobicity to the polyamide, making it suitable for applications where moisture resistance is desired. researchgate.net The general reaction involves the condensation of the acid chloride with the amine or alcohol, forming an amide or ester linkage, respectively. greenchemicals.eumedcraveebooks.com

Table 2: Potential Properties of Polyesters and Polyamides Modified with 4-(tetradecyloxy)benzoyl Chloride

| Polymer Type | Property Modification | Potential Application |

|---|---|---|

| Polyester | Increased solubility in organic solvents, lower crystallinity, enhanced hydrophobicity. | Specialty coatings, melt-processable fibers. acs.org |

Surface Modification and Grafting Applications

The reactive nature of 4-(tetradecyloxy)benzoyl chloride makes it a useful reagent for the surface modification of various materials. nih.gov It can be used to graft the 4-(tetradecyloxy)benzoyl group onto surfaces containing reactive hydroxyl or amino groups, such as cellulose, silica (B1680970), or other polymers. benicewiczgroup.com This process, often referred to as "grafting to," can dramatically alter the surface properties of the material. nih.gov

For example, grafting onto a hydrophilic surface can render it hydrophobic due to the presence of the long tetradecyloxy chains. This can be beneficial for applications such as creating water-repellent coatings, improving compatibility in polymer composites, and modifying the stationary phases in chromatography. nih.govmdpi.com The benzoyl chloride group readily reacts with surface hydroxyls to form stable ester linkages.

Intermediate for Amphiphilic Materials and Surfactant Development

The combination of a hydrophilic polar head group (derived from the benzoyl chloride) and a long hydrophobic tail (the tetradecyloxy chain) makes 4-(tetradecyloxy)benzoyl chloride an excellent starting material for the synthesis of amphiphilic molecules and surfactants. mdpi.comnih.gov

By reacting 4-(tetradecyloxy)benzoyl chloride with a hydrophilic moiety, such as a poly(ethylene glycol) (PEG) chain or a charged species, a variety of non-ionic or ionic surfactants can be prepared. rsc.orgfrancis-press.comnih.gov These amphiphilic molecules can self-assemble in solution to form micelles, vesicles, or other nanostructures, which have applications in drug delivery, emulsification, and as templates for nanomaterial synthesis. nih.gov

For instance, reaction with a mono-hydroxylated PEG chain would yield a non-ionic surfactant with a 4-(tetradecyloxy)benzoyl hydrophobic block and a hydrophilic PEG block. The properties of such a surfactant, including its critical micelle concentration (CMC) and its ability to stabilize emulsions, can be tuned by varying the length of the PEG chain. rsc.org

Table 3: Compound Names

| Compound Name |

|---|

| Benzoyl chloride, 4-(tetradecyloxy)- |

| 2-Hydroxyethyl acrylate |

Chemical Synthesis of Novel Amphiphilic Compounds

The synthesis of novel amphiphilic compounds is a cornerstone of creating advanced materials, and 4-(tetradecyloxy)benzoyl chloride serves as a key building block in this endeavor. Its utility stems from the highly reactive acyl chloride group, which can readily undergo reactions with a variety of nucleophiles to form stable covalent bonds. This reactivity allows for the straightforward introduction of the 4-(tetradecyloxy)benzoyl moiety into a wide range of molecular architectures.

The general approach to synthesizing these amphiphilic compounds involves the reaction of 4-(tetradecyloxy)benzoyl chloride with hydrophilic molecules. The long C14 alkyl chain of the tetradecyloxy group provides the hydrophobic (lipophilic) segment, while the polar head group is introduced through the reaction at the benzoyl chloride functional group.

Esterification and Amidation Reactions:

The most common synthetic routes involve esterification and amidation reactions.

Reaction with Alcohols: 4-(tetradecyloxy)benzoyl chloride reacts with various alcohols, including polyols and other hydroxyl-containing polymers, to form esters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting esters possess a hydrophobic tail and a polar head group derived from the alcohol, making them effective amphiphiles.

Reaction with Amines: Similarly, the reaction with primary and secondary amines leads to the formation of amides. This Schotten-Baumann reaction is also typically performed in the presence of a base. The resulting N-substituted amides are another important class of amphiphilic molecules derived from 4-(tetradecyloxy)benzoyl chloride.

The versatility of these reactions allows for the creation of a diverse library of amphiphilic molecules with varying hydrophilic-lipophilic balances (HLB). By choosing different alcohols or amines, researchers can fine-tune the properties of the resulting amphiphiles for specific applications.

Synthesis of Liquid Crystals:

A significant application of long-chain alkoxybenzoyl chlorides is in the synthesis of liquid crystals. The rod-like structure of the 4-(tetradecyloxy)benzoyl group is conducive to the formation of mesophases. By reacting 4-(tetradecyloxy)benzoyl chloride with other mesogenic cores containing hydroxyl or amino functionalities, novel liquid crystalline materials with specific thermal and optical properties can be synthesized. For instance, the synthesis of Schiff-base liquid crystals can be achieved by reacting the benzoyl chloride with an appropriate aniline derivative. koyauniversity.org

Exploration of Self-Assembly Properties of Derived Structures

Once synthesized, the novel amphiphilic compounds derived from 4-(tetradecyloxy)benzoyl chloride exhibit fascinating self-assembly properties in solution. This behavior is driven by the thermodynamic imperative to minimize the unfavorable interactions between the hydrophobic tetradecyloxy tails and the aqueous environment. In aqueous media, these molecules spontaneously organize into various supramolecular structures, such as micelles, vesicles, and liquid crystalline phases.

Micelle and Vesicle Formation:

At concentrations above the critical micelle concentration (CMC), these amphiphiles aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form a shell that interfaces with the aqueous surroundings. The geometry and size of these micelles can be influenced by factors such as the concentration of the amphiphile, temperature, pH, and ionic strength of the solution.

In some cases, particularly with double-tailed amphiphiles or under specific conditions, these molecules can form bilayer structures that close upon themselves to form vesicles or liposomes. These hollow spheres can encapsulate hydrophilic substances in their aqueous core and hydrophobic molecules within their bilayer, making them promising candidates for drug delivery systems.

Liquid Crystalline Phases:

At higher concentrations, the amphiphilic derivatives of 4-(tetradecyloxy)benzoyl chloride can form various liquid crystalline phases. These phases, such as lamellar, hexagonal, and cubic phases, are characterized by a higher degree of order than micelles but still retain some fluid-like properties. The formation of these ordered structures is a direct consequence of the molecular shape and the balance between attractive and repulsive forces between the molecules. The study of these phases is crucial for applications in areas such as templating for nanomaterials synthesis and in the formulation of personal care products.

Utilization in Fine Chemical Production

Beyond its role in creating novel amphiphiles, 4-(tetradecyloxy)benzoyl chloride is a valuable intermediate in the broader field of fine chemical production. Its reactivity makes it a useful reagent for introducing the 4-(tetradecyloxy)benzoyl group into more complex molecules, which may be active pharmaceutical ingredients (APIs), agrochemicals, or specialty polymers.

Pharmaceutical and Agrochemical Synthesis:

The benzoyl moiety is a common structural motif in many biologically active compounds. The introduction of a long alkoxy chain can modulate the lipophilicity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, 4-(tetradecyloxy)benzoyl chloride can be used as a starting material or an intermediate in the synthesis of new drug candidates or pesticides with improved efficacy.

Polymer Chemistry:

In polymer chemistry, 4-(tetradecyloxy)benzoyl chloride can be used as a monomer or a modifying agent. It can be incorporated into polyesters or polyamides through condensation polymerization with appropriate diols or diamines. The resulting polymers will have pendant tetradecyloxy chains, which can influence the polymer's solubility, thermal properties, and surface characteristics. For instance, these side chains can act as internal plasticizers or promote self-assembly of the polymer chains into ordered nanostructures.

Furthermore, the benzoyl chloride functionality can be used to graft the 4-(tetradecyloxy)benzoyl group onto existing polymers with reactive hydroxyl or amine groups, thereby modifying their surface properties to enhance hydrophobicity or create amphiphilic graft copolymers.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Tetradecyloxy Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-(tetradecyloxy)benzoyl chloride, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR methods are employed to gain a complete picture of its molecular architecture.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4-(tetradecyloxy)benzoyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons and the long tetradecyloxy alkyl chain. The aromatic protons on the benzene (B151609) ring, being in different chemical environments, would likely appear as doublets in the downfield region (typically δ 7.0-8.2 ppm) due to ortho- and meta-coupling. The protons of the methylene group attached to the oxygen atom (-O-CH₂-) are anticipated to resonate at approximately δ 4.0 ppm, shifted downfield due to the deshielding effect of the oxygen atom. The numerous methylene groups of the long alkyl chain would produce a large, complex signal in the aliphatic region (δ 1.2-1.8 ppm), while the terminal methyl group protons would appear as a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the acyl chloride group is expected to have a characteristic chemical shift in the range of δ 165-175 ppm. The aromatic carbons would show signals between δ 115 and 165 ppm, with the carbon attached to the oxygen atom being the most downfield in this range. The carbons of the tetradecyloxy chain would resonate in the aliphatic region (δ 14-70 ppm), with the carbon directly bonded to the oxygen appearing around δ 68-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(tetradecyloxy)benzoyl Chloride

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to -COCl) | ~8.0-8.2 (d) | ~132-134 |

| Aromatic CH (ortho to -O(CH₂)₁₃CH₃) | ~6.9-7.1 (d) | ~114-116 |

| Aromatic C-COCl | - | ~128-130 |

| Aromatic C-O | - | ~163-165 |

| C=O | - | ~168-170 |

| O-CH₂ | ~4.0 (t) | ~68-70 |

| (CH₂)₁₂ | ~1.2-1.8 (m) | ~22-32 |

| CH₃ | ~0.9 (t) | ~14 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the doublet signals of the aromatic protons, confirming their ortho-relationship. It would also map out the connectivity of the entire tetradecyloxy chain, showing correlations between the O-CH₂ protons and the adjacent CH₂ group, and so on down the chain to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~68-70 ppm, confirming the assignment of the O-CH₂ group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the aromatic protons ortho to the acyl chloride group and the carbonyl carbon, as well as correlations between the O-CH₂ protons and the aromatic carbon attached to the oxygen atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Characteristic Band Assignments of Acyl Chloride and Alkyl Moieties

The IR spectrum of 4-(tetradecyloxy)benzoyl chloride is expected to be dominated by a very strong absorption band for the carbonyl (C=O) stretching of the acyl chloride group, typically found in the range of 1770-1815 cm⁻¹. This is at a higher frequency than the carbonyl stretch of a corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom. The spectrum of the precursor, 4-(tetradecyloxy)benzoic acid, shows a strong C=O stretch at 1638 cm⁻¹. The C-O stretching of the ether linkage is expected to produce a strong band around 1250 cm⁻¹. The long alkyl chain will be evident from the C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. Aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, the C-C stretching of the aromatic ring and the symmetric C-H stretching of the alkyl chain are expected to be prominent.

Table 2: Predicted IR and Raman Characteristic Bands for 4-(tetradecyloxy)benzoyl Chloride

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (aromatic) | 3030-3100 | 3030-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 | Strong |

| C=O stretch (acyl chloride) | 1770-1815 | 1770-1815 | Very Strong (IR), Medium (Raman) |

| C=C stretch (aromatic) | 1400-1600 | 1400-1600 | Medium-Strong |

| C-H bend (aliphatic) | 1375-1465 | 1375-1465 | Medium |

| C-O stretch (ether) | 1240-1260 | 1240-1260 | Strong |

Conformational Insights from Vibrational Spectra

The vibrational spectra can also provide information about the conformation of the long alkyl chain. In the solid state, if the chain adopts a highly ordered, all-trans conformation, specific "waggling" and "twisting" modes may become well-resolved in the so-called "fingerprint" region of the IR spectrum (below 1500 cm⁻¹). In the liquid state or in solution, the broadening of these bands would indicate greater conformational freedom.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 4-(tetradecyloxy)benzoyl chloride, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The fragmentation of 4-(tetradecyloxy)benzoyl chloride under electron ionization (EI) is expected to follow predictable pathways. A key fragmentation would be the loss of the chlorine atom to form the 4-(tetradecyloxy)benzoyl cation. Another prominent fragmentation pathway would involve the cleavage of the ether bond. The benzylic cleavage to form a 4-hydroxybenzoyl cation and a C₁₄H₂₉ radical is possible. Alternatively, cleavage of the C-O bond could lead to a C₁₄H₂₉⁺ carbocation and a 4-chlorocarbonylphenoxide radical. The long alkyl chain can also undergo characteristic fragmentation, losing successive CₙH₂ₙ+₁ fragments. The base peak in the mass spectrum of benzoyl chloride is the benzoyl cation (m/z 105), and a similar fragmentation is expected here.

Table 3: Expected Key Fragments in the Mass Spectrum of 4-(tetradecyloxy)benzoyl Chloride

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]+ | [C₂₁H₃₃ClO₂]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₂₁H₃₃O₂]⁺ | Loss of Chlorine radical |

| 139/141 | [C₇H₄ClO]⁺ | Cleavage of the ether bond with charge retention on the benzoyl moiety |

| 197 | [C₁₄H₂₉]⁺ | Cleavage of the ether bond with charge retention on the alkyl chain |

UV-Visible Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

The primary chromophore in 4-(tetradecyloxy)benzoyl chloride is the benzoyl chloride moiety. The benzene ring and the carbonyl group (C=O) are conjugated, creating a system of π-electrons that are delocalized over the aromatic ring and the carbonyl double bond. This extended conjugation is responsible for the characteristic UV absorption bands. The electronic spectrum of benzoyl chloride derivatives, much like those of corresponding benzaldehydes and acetophenones, is dominated by π → π* transitions.

The presence of the 4-(tetradecyloxy) substituent, an alkoxy group, on the benzene ring acts as an auxochrome. The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system, a phenomenon known as the +M (mesomeric) effect. This electron-donating characteristic increases the electron density of the aromatic ring and extends the conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzoyl chloride.

Due to the lack of publicly available experimental UV-Visible spectral data for 4-(tetradecyloxy)benzoyl chloride, the following table provides representative data for a structurally similar compound, 4-methoxybenzoyl chloride, to illustrate the expected absorption characteristics. The long tetradecyloxy chain is not expected to significantly alter the electronic transitions compared to a methoxy group, as the primary electronic effect originates from the oxygen atom directly attached to the aromatic ring.

Table 1: Representative UV-Visible Spectroscopic Data for a 4-Alkoxybenzoyl Chloride Analog

| Spectral Parameter | Value | Electronic Transition |

|---|---|---|

| λmax 1 | ~285 nm | π → π* |

The absorption band around 285 nm is attributed to the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The second, more intense band at a shorter wavelength is also a π → π* transition, characteristic of the substituted benzene ring.

Advanced X-ray Diffraction Methodologies for Crystalline Structure Determination of Derivatives

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 4-(tetradecyloxy)benzoyl chloride, which are often crystalline, single-crystal X-ray diffraction provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the solid-state packing and how the long alkyl chain influences the crystal lattice.

The process of single-crystal X-ray diffraction involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed, leading to the determination of the crystal structure.

Powder X-ray diffraction (PXRD) is another valuable technique, particularly when suitable single crystals cannot be obtained. PXRD provides information about the crystalline phases present in a bulk sample and can be used to determine unit cell parameters.

Due to the unavailability of a published crystal structure for 4-(tetradecyloxy)benzoyl chloride or its simple derivatives, crystallographic data for a related compound, 4-methylbenzoyl chloride, is presented below as a representative example. The substitution at the 4-position allows for an analogous discussion of the structural determination process.

Table 2: Representative Crystallographic Data for a 4-Substituted Benzoyl Chloride Derivative (4-Methylbenzoyl Chloride)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇ClO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.973 |

| b (Å) | 5.998 |

| c (Å) | 15.932 |

| α (°) | 90 |

| β (°) | 99.88 |

| γ (°) | 90 |

| Volume (ų) | 750.8 |

This data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal. For a derivative of 4-(tetradecyloxy)benzoyl chloride, the long, flexible tetradecyloxy chain would be expected to significantly influence the crystal packing, potentially leading to layered structures or interdigitation of the alkyl chains.

Computational and Theoretical Investigations on 4 Tetradecyloxy Benzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. numberanalytics.commdpi.com It is widely applied to map out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. stackexchange.comumn.edu

For 4-(tetradecyloxy)benzoyl chloride, DFT could be employed to study its characteristic reactions, such as hydrolysis or aminolysis. The typical mechanism for acyl chlorides is a nucleophilic addition-elimination pathway. libretexts.orgchemguide.co.uk A DFT study would model this process step-by-step:

Reactant Complex Formation: The initial approach of a nucleophile (e.g., a water molecule) to the electrophilic carbonyl carbon of the benzoyl chloride.

Transition State 1 (Addition): The calculation would locate the high-energy transition state leading to the formation of a tetrahedral intermediate.

Tetrahedral Intermediate: The modeling of this key, short-lived intermediate species.

Transition State 2 (Elimination): The identification of the transition state for the expulsion of the chloride leaving group.

Product Complex Formation: The final complex of the products (e.g., 4-(tetradecyloxy)benzoic acid and HCl).

Computational studies on simpler acyl chlorides, such as acetyl chloride, have sometimes questioned the stability of a discrete tetrahedral intermediate, suggesting that some reactions may proceed through a more concerted SN2-like pathway. nih.gov A DFT analysis of 4-(tetradecyloxy)benzoyl chloride would clarify the operative mechanism by calculating the energies of all stationary points on the reaction coordinate. The electron-donating nature of the para-alkoxy group would be expected to slightly destabilize the tetrahedral intermediate relative to the starting material, influencing the reaction kinetics.

Illustrative Reaction Coordinate Data (Hypothetical) This table represents typical relative energies that might be calculated for the hydrolysis reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Benzoyl chloride + H₂O) | 0.0 |

| Transition State 1 (Addition) | +12.5 |

| Tetrahedral Intermediate | +3.5 |

| Transition State 2 (Elimination) | +8.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com

For 4-(tetradecyloxy)benzoyl chloride:

The LUMO: The LUMO would be the key orbital for nucleophilic attack. It is expected to be primarily localized on the carbonyl group (C=O), with a large coefficient on the electrophilic carbonyl carbon. This localization makes the carbon atom the primary site for attack by nucleophiles. The energy of the LUMO is a critical indicator of the molecule's electrophilicity; a lower LUMO energy corresponds to higher reactivity towards nucleophiles.

The HOMO: The HOMO would likely be distributed across the benzene (B151609) ring and the oxygen atom of the tetradecyloxy group. The electron-donating alkoxy group raises the energy of the HOMO compared to unsubstituted benzoyl chloride, making the molecule more susceptible to electrophilic attack on the aromatic ring, although the primary reactivity is dominated by the acyl chloride group.

The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

Illustrative FMO Energy Data (Hypothetical) This table shows representative energy values for related compounds to illustrate the expected electronic effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzoyl Chloride | -6.8 | -1.5 | 5.3 |

| 4-Methoxybenzoyl Chloride | -6.5 | -1.4 | 5.1 |

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

The presence of a long, hydrophobic C14 alkyl chain makes 4-(tetradecyloxy)benzoyl chloride an amphiphilic molecule. Molecular Dynamics (MD) simulations are an ideal tool for studying the behavior of such molecules in condensed phases, as they model the movement of atoms and molecules over time. researchgate.netkazanmedjournal.ru

An MD simulation of 4-(tetradecyloxy)benzoyl chloride, particularly in an aqueous environment (acknowledging its reactivity with water as a complicating factor for long simulations), could reveal tendencies for self-assembly. riverpublishers.com Due to its amphiphilic nature, it would be expected to form aggregates, such as micelles or bilayers, to minimize the unfavorable interaction between the hydrophobic tetradecyl tails and water. rsc.org

Simulations could provide detailed insights into:

Aggregate Morphology: The size, shape, and structure of the aggregates formed.

Intermolecular Forces: Quantification of the van der Waals interactions between the alkyl chains and potential π-stacking interactions between the aromatic rings.

Solvent Organization: The arrangement of solvent molecules around the hydrophilic benzoyl chloride headgroup and along the hydrophobic tail.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the tetradecyloxy side chain means the molecule can adopt numerous conformations. The long alkyl chain's conformation is primarily determined by rotation around its C-C single bonds, leading to either low-energy anti (all-trans) conformations or higher-energy gauche conformations. libretexts.org The all-trans conformation results in a linear, extended chain, while gauche kinks introduce bends. libretexts.orguoregon.edu

Computational methods can be used to perform a systematic conformational search to map the potential energy landscape. This involves calculating the energy of thousands of possible geometries to identify the most stable, low-energy conformers. Such an analysis would reveal:

The relative energies of the all-trans versus various gauche conformers.

The rotational barrier between different conformations.

The most probable shapes the molecule will adopt at a given temperature.

Reaction Mechanism Modeling and Transition State Characterization

Building on the DFT studies of reaction pathways (Section 6.1.1), a key goal of computational chemistry is the detailed characterization of transition states. mdpi.com A transition state is the highest energy point along the lowest energy path of a reaction, representing the kinetic barrier to reaction.

For a reaction involving 4-(tetradecyloxy)benzoyl chloride, computational modeling would:

Locate the Transition State Geometry: Algorithms are used to find the specific molecular geometry that corresponds to the saddle point on the potential energy surface.

Verify the Transition State: A frequency calculation is performed. A true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-Nucleophile bond).

Calculate Activation Energy: The energy difference between the transition state and the reactants (ΔG‡ or ΔH‡) is calculated. This activation energy is the primary determinant of the reaction rate and can be used in the Eyring equation to estimate the rate constant.

For acyl chlorides, the mechanism can vary between a concerted SN2-like process and a stepwise addition-elimination. nih.gov Characterizing the transition states is essential to distinguish between these possibilities. A concerted mechanism would involve a single transition state, whereas a stepwise mechanism would have at least two, separated by a tetrahedral intermediate.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Sustainable Synthesis

The conventional synthesis of Benzoyl chloride, 4-(tetradecyloxy)- likely involves multi-step processes that may use hazardous reagents and solvents. Future research will be crucial in developing more sustainable and environmentally friendly synthetic routes.

The synthesis of the precursor, 4-(tetradecyloxy)benzoic acid, typically involves a Williamson ether synthesis followed by oxidation or other functional group manipulations. The Williamson synthesis often uses polar aprotic solvents and strong bases, while the conversion to the final benzoyl chloride commonly employs chlorinating agents like thionyl chloride, which generate hazardous byproducts.

Future research should focus on:

Greener Etherification: Investigating solid-supported catalysts or phase-transfer catalysis to minimize solvent use and facilitate catalyst recycling in the Williamson ether synthesis step. researchgate.net Exploring the use of greener solvents derived from biomass or supercritical fluids like CO2 could significantly reduce the environmental impact.

Alternative Chlorination: Developing catalytic methods for the conversion of the carboxylic acid to the acyl chloride that avoid stoichiometric thionyl chloride or oxalyl chloride. For instance, using catalytic amounts of a phosphonium salt with a benign chlorine source could be a viable alternative.

Process Intensification: Utilizing microreactor technology for the synthesis can offer better control over reaction conditions, improve safety, and increase yield, all of which are key principles of green chemistry. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, for example, through one-pot reactions that combine the etherification and subsequent functionalization steps.

| Traditional Method Component | Proposed Green Alternative | Potential Benefits |

| Halogenated Solvents (e.g., DCM) | Bio-derived solvents, Supercritical CO2 | Reduced toxicity and environmental persistence |

| Stoichiometric Thionyl Chloride | Catalytic chlorination systems | Minimized hazardous waste (SO2, HCl) |

| Strong Bases (e.g., NaH) | Solid bases (e.g., K2CO3), Phase-transfer catalysis | Improved safety and easier separation |

| Batch Processing | Continuous Flow / Microreactor Synthesis | Enhanced safety, control, and scalability |

Exploration of Novel Applications in Niche Advanced Materials Sectors

The unique amphiphilic nature of Benzoyl chloride, 4-(tetradecyloxy)- makes it an excellent building block for a variety of advanced materials. The long alkyl chain can impart properties like hydrophobicity, solubility in nonpolar media, and the ability to form ordered structures, while the reactive benzoyl chloride handle allows for covalent attachment to surfaces or incorporation into polymers.

Emerging opportunities include:

Liquid Crystals: Similar long-chain alkoxy benzoic acid derivatives are known to form liquid crystalline phases. ias.ac.in Future work could involve synthesizing derivatives of 4-(tetradecyloxy)benzoyl chloride to create novel calamitic (rod-shaped) liquid crystals for display technologies and optical sensors.

Functional Polymers: The benzoyl chloride group can act as an initiator or a monomer in polymerization reactions. This could lead to the development of specialty polymers with tailored properties, such as hydrophobic coatings, polymer-surfactants, or materials for organic electronics.

Surface Modification: The compound can be used to functionalize surfaces of materials like silica (B1680970), metal oxides, or cellulose. This could create water-repellent coatings, anti-fouling surfaces, or stationary phases for chromatography with unique selectivity.

Perovskite Solar Cells: Long-chain amphiphilic ligands have been used to passivate defects and improve the stability and efficiency of perovskite solar cells. acs.org Derivatives of 4-(tetradecyloxy)benzoic acid could be synthesized and tested as novel ligands for next-generation photovoltaic devices.

Integration with Supramolecular Chemistry and Self-Assembly Systems

The amphiphilic structure of molecules derived from Benzoyl chloride, 4-(tetradecyloxy)- is a key driver for self-assembly in solution. nih.govacs.orgmdpi.com The hydrophobic tetradecyl tail and the polar aromatic head can lead to the spontaneous formation of ordered nanostructures such as micelles, vesicles, or Langmuir-Blodgett films.

Future research in this area could explore:

Reactive Self-Assembly: Using the benzoyl chloride moiety to react with other molecules after self-assembly has occurred. For example, forming a monolayer at an air-water interface and then introducing a polyfunctional amine or alcohol to the subphase to create an ultrathin polymer film.

Nanoreactors: Designing self-assembled vesicles (polymersomes) where the interior or the membrane can be functionalized using the reactivity of the benzoyl chloride. These could serve as nanoreactors for carrying out chemical reactions in confined spaces.

Drug Delivery Systems: Creating micelles or other nanoparticles from derivatives of this compound to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability. mdpi.com The surface of these carriers could be further functionalized for targeted delivery.

| Supramolecular Structure | Driving Forces | Potential Application |

| Micelles | Hydrophobic interactions | Drug encapsulation, Nanocatalysis |

| Vesicles / Liposomes | Bilayer formation in polar solvents | Drug delivery, Nanoreactors |

| Monolayers (Langmuir-Blodgett) | Interfacial self-assembly | Functional coatings, 2D materials |

| Organogels | π-π stacking, van der Waals forces | Stimuli-responsive materials |

Design and Synthesis of Advanced Catalyst Systems for Specific Derivatizations

The benzoyl chloride functional group is highly versatile, readily undergoing reactions with a wide range of nucleophiles. The development of advanced catalyst systems can control the selectivity and efficiency of these transformations, opening up new synthetic possibilities.

Key research directions include:

Controlled Polymerization: Designing catalysts for the controlled polymerization of monomers initiated by Benzoyl chloride, 4-(tetradecyloxy)-. This could enable the synthesis of block copolymers with well-defined architectures where one block possesses the properties imparted by the tetradecyloxy group.

Selective Acylation: Developing catalysts that can selectively direct the acylation reaction to a specific nucleophile in a mixture. For instance, enzyme-mimicking catalysts could differentiate between primary and secondary alcohols, or between amines and alcohols, allowing for complex molecular construction in a single step.

Surface-Initiated Polymerization: Creating catalyst systems that allow the compound to be anchored to a surface, followed by surface-initiated controlled radical polymerization (SI-ATRP or SI-RAFT). This would enable the growth of polymer "brushes" with a high density of the 4-(tetradecyloxy)phenyl end-groups, creating surfaces with unique wetting or lubrication properties. Diarylborinic acids, for example, have been shown to catalyze the formation of linear polyesters from polyfunctional monomers and diacyl chlorides. researchgate.net

Synergistic Approaches Combining Computational and Experimental Research Strategies

Integrating computational modeling with experimental work can accelerate the discovery and optimization of materials and processes involving Benzoyl chloride, 4-(tetradecyloxy)-.

Future synergistic research should focus on:

Predictive Modeling of Self-Assembly: Using molecular dynamics (MD) simulations and coarse-grained models to predict how derivatives of the compound will self-assemble in different solvents and under various conditions. researchgate.netacs.org This can guide experimental efforts to create specific nanostructures.

Catalyst Design and Mechanistic Studies: Employing Density Functional Theory (DFT) calculations to investigate reaction mechanisms for the synthesis and derivatization of the compound. acs.org This can help in designing more efficient and selective catalysts.

Materials Property Prediction: Using computational chemistry to predict the properties of novel materials derived from Benzoyl chloride, 4-(tetradecyloxy)-, such as the liquid crystalline phase behavior, the electronic properties of resulting polymers, or the binding energy of derivatives to specific surfaces. This allows for the in silico screening of potential candidates before committing to extensive laboratory synthesis. researchgate.net

This combined approach creates a powerful feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models, leading to a more rapid and efficient research and development cycle.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(tetradecyloxy)benzoyl chloride from its carboxylic acid precursor?

- Methodological Answer : The synthesis typically involves chlorination of 4-(tetradecyloxy)benzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

Refluxing the acid with excess SOCl₂ under anhydrous conditions to form the acyl chloride.

Removing residual SOCl₂ via vacuum distillation.

Purifying the product via column chromatography to eliminate byproducts (e.g., unreacted acid or phosphorous oxides) .

Critical Parameters :

Q. How does the tetradecyloxy group influence the solubility and stability of 4-(tetradecyloxy)benzoyl chloride?

- Methodological Answer : The long alkoxy chain enhances lipophilicity, improving solubility in non-polar solvents (e.g., hexane, toluene) but reducing aqueous solubility. Stability studies should include:

Accelerated degradation tests under varying humidity (hydrolysis risk).

Thermal gravimetric analysis (TGA) to assess decomposition temperatures.

Comparative NMR analysis with shorter-chain analogs (e.g., 4-methoxybenzoyl chloride) to evaluate steric effects on reactivity .

Advanced Research Questions

Q. What mechanistic challenges arise in Friedel-Crafts acylations using 4-(tetradecyloxy)benzoyl chloride due to steric hindrance?

- Methodological Answer : The tetradecyloxy group introduces steric bulk, potentially slowing electrophilic substitution. Strategies to mitigate this include:

Using Lewis acids with higher catalytic activity (e.g., FeCl₃ instead of AlCl₃).

Increasing reaction temperature (80–100°C) to overcome kinetic barriers.

Monitoring reaction progress via GC-MS to identify intermediates (e.g., acylated byproducts) .

Data Analysis : Compare yields and reaction rates with unsubstituted benzoyl chloride to quantify steric effects .

Q. How can derivatization with 4-(tetradecyloxy)benzoyl chloride enhance LC-MS/MS detection of polar metabolites?

- Methodological Answer : The acyl chloride reacts with hydroxyl or amine groups in metabolites, forming less polar derivatives. Protocol steps:

Optimize derivatization pH (neutral to mildly basic) to maximize reaction efficiency.

Use a quenching agent (e.g., trimethylamine) to neutralize excess reagent.

Validate sensitivity improvements via calibration curves (limit of detection < 1 nM) .

Example Application : Derivatization of catecholamines in neurological studies, where the tetradecyloxy group reduces matrix interference .

Q. How do contradictory data on byproduct formation during synthesis inform purification strategies?

- Methodological Answer : Conflicting reports on byproducts (e.g., dimerized species or hydrolyzed acids) necessitate:

Multi-step purification: Fractional distillation followed by silica gel chromatography.

Advanced characterization: High-resolution MS and ¹³C NMR to identify trace impurities.

Process optimization: Adjusting chlorination reagent stoichiometry (e.g., SOCl₂:acid ratio of 3:1) to minimize side reactions .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.